molecular formula C18H15FN4O3S2 B2962603 N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392298-02-1

N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2962603
CAS No.: 392298-02-1
M. Wt: 418.46
InChI Key: IZDAGACNHFNRPA-UHFFFAOYSA-N
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Description

The compound N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based derivative characterized by a fluorinated phenyl group and a phenoxyacetamido substituent. Its structure integrates a 1,3,4-thiadiazole core, a sulfur-linked acetamide chain, and a 2-fluorophenyl moiety.

Key structural attributes:

  • Phenoxyacetamido group: Enhances hydrogen-bonding capacity and modulates lipophilicity.

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c19-13-8-4-5-9-14(13)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDAGACNHFNRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{15}FN_{4}O_{2}S
  • Molecular Weight : 336.37 g/mol
  • Thiadiazole Derivatives : The 1,3,4-thiadiazole ring is known for its diverse biological activities, including anticancer properties. The presence of sulfur in the thiadiazole structure contributes to its reactivity and interaction with biological targets .
  • Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anticancer Activity

The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Notably:

  • MCF-7 Cell Line : The compound showed promising results with an IC50 value indicating effective inhibition of cell growth.
  • A549 Cell Line : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.

Selectivity Studies

To evaluate selectivity towards cancer cells versus normal cells, the compound was also screened against NIH3T3 (mouse embryonic fibroblast cells). Results indicated that the compound exhibited lower toxicity towards normal cells compared to cancerous ones, highlighting its potential as a selective anticancer agent .

Case Studies and Research Findings

Table 1 summarizes key findings from various studies on the biological activity of related thiadiazole derivatives:

Compound NameCell Line TestedIC50 Value (μM)Comments
Compound 4yMCF-70.084 ± 0.020Promising cytotoxic activity compared to cisplatin
Compound 4vA5490.034 ± 0.008Significant growth inhibition observed
N-(2-fluorophenyl)-2...NIH3T3>100Low toxicity towards non-cancerous cells

Pharmacological Profile

Research indicates that thiadiazole derivatives possess a wide range of pharmacological activities beyond anticancer effects, including:

  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant
  • Antidiabetic properties .

Comparison with Similar Compounds

Structural Analogues with Antiproliferative Activity

Compound 4g : N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

  • Structure: Features a benzothiazole ring and phenylureido group instead of phenoxyacetamido.
  • Activity : Exhibits antiproliferative effects, with molecular weight 456.44 (GC-MS) .
  • Key Difference : The benzothiazole moiety may enhance DNA intercalation, whereas the fluorophenyl group in the target compound could improve selectivity for kinase targets (e.g., Akt) .

Compounds 3 and 8: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide

  • Activity : Induce apoptosis and Akt inhibition (92.36% and 86.52%, respectively) via π-π interactions and hydrogen bonding .
  • Comparison : The nitro groups in these compounds enhance electron-deficient character, contrasting with the electron-withdrawing fluorine in the target compound.

Analogues with Antimicrobial and Anti-inflammatory Properties

Compound 4a : 2-((benzimidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

  • Structure : Contains a benzimidazole ring instead of fluorophenyl.
  • Activity : Demonstrated antimicrobial activity against S. aureus and E. coli .
  • Key Difference : The fluorophenyl group in the target compound may reduce bacterial resistance compared to benzimidazole derivatives.

Compounds 4a–k : 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

  • Structure : Shares the fluorophenyl group but incorporates an imidazo-thiadiazole fused ring.
  • Activity : Exhibits anti-inflammatory and analgesic effects with moderate antifungal activity .
  • Comparison : The fused ring system in these compounds may improve metabolic stability but reduce solubility compared to the target compound’s simpler thiadiazole-acetamide scaffold.

Analogues with Varied Substituents and Physicochemical Properties

Compound 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

  • Structure: Substituted with a chlorobenzylthio group and bulky isopropylphenoxy moiety.

Compound 4.8: N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide

  • Structure: Incorporates a triazinoquinazoline group.

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